molecular formula C11H12N2O3 B13755662 methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate CAS No. 1150618-48-6

methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate

Cat. No.: B13755662
CAS No.: 1150618-48-6
M. Wt: 220.22 g/mol
InChI Key: UWDSVCGWCGJJRK-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often found in medicinal chemistry as core structures in various pharmacologically active compounds. This particular compound features a methoxy group at the 6-position, a methyl group at the 2-position, and a carboxylate ester at the 3-position, contributing to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-azidobenzaldehydes with amines, followed by cyclization to form the indazole ring . Transition metal-catalyzed reactions, such as those involving copper or silver, are often employed to facilitate the formation of the indazole core . For instance, a copper(II) acetate-catalyzed reaction in dimethyl sulfoxide under an oxygen atmosphere can yield the desired indazole compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, solvent-free and catalyst-free methods are being explored to reduce environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of indazole derivatives .

Scientific Research Applications

Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and carboxylate groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Properties

CAS No.

1150618-48-6

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

methyl 6-methoxy-2-methylindazole-3-carboxylate

InChI

InChI=1S/C11H12N2O3/c1-13-10(11(14)16-3)8-5-4-7(15-2)6-9(8)12-13/h4-6H,1-3H3

InChI Key

UWDSVCGWCGJJRK-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C2C=CC(=CC2=N1)OC)C(=O)OC

Origin of Product

United States

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